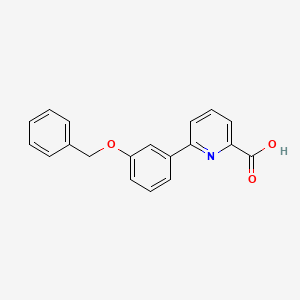
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyridylethyl)thiopropyltrimethoxysilane is an organosilane compound with the molecular formula C13H23NO3SSi and a molecular weight of 301.477 g/mol . This compound is characterized by the presence of a pyridine ring, a thiopropyl group, and three methoxy groups attached to a silicon atom. It is commonly used in various fields such as medical research, environmental research, and industrial research.
準備方法
The synthesis of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane typically involves the reaction of 2-(4-pyridylethyl)thiol with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
化学反応の分析
2-(4-Pyridylethyl)thiopropyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiopropyl group to a thiol or sulfide.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(4-Pyridylethyl)thiopropyltrimethoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to modify the surface properties of materials, such as silica and glass, to enhance their compatibility with organic compounds.
Biology: This compound is employed in the functionalization of biomolecules, such as proteins and nucleic acids, to improve their stability and reactivity.
Medicine: It is used in the development of drug delivery systems and diagnostic tools due to its ability to form stable bonds with various biomolecules.
作用機序
The mechanism of action of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane involves the formation of covalent bonds with target molecules through its reactive functional groups. The methoxy groups can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the surface of materials or biomolecules. This results in the formation of stable siloxane bonds, enhancing the properties of the modified materials or biomolecules .
類似化合物との比較
2-(4-Pyridylethyl)thiopropyltrimethoxysilane can be compared with other organosilane compounds, such as:
3-Mercaptopropyltrimethoxysilane: Similar to this compound, but with a mercaptopropyl group instead of a pyridylethyl group. It is commonly used as a coupling agent and surface modifier.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an aminoethyl group and is used in the functionalization of surfaces and biomolecules.
Vinyltrimethoxysilane: Features a vinyl group and is used in the production of adhesives, sealants, and coatings.
The uniqueness of this compound lies in its pyridine ring, which provides additional reactivity and functionality compared to other organosilane compounds .
特性
CAS番号 |
198567-47-4 |
|---|---|
分子式 |
C13H23NO3SSi |
分子量 |
301.48 g/mol |
IUPAC名 |
trimethoxy-[2-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 |
InChIキー |
MQGPKQPSPLQBBD-UHFFFAOYSA-N |
SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
正規SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


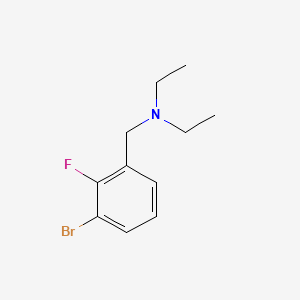
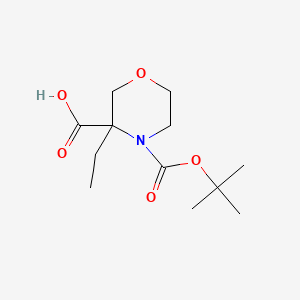

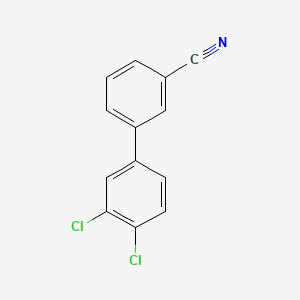
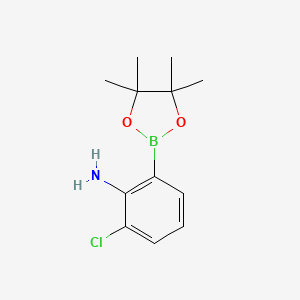
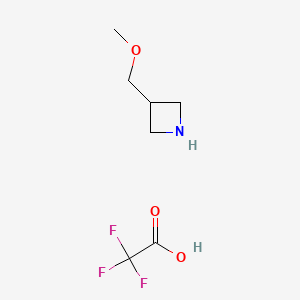



![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)
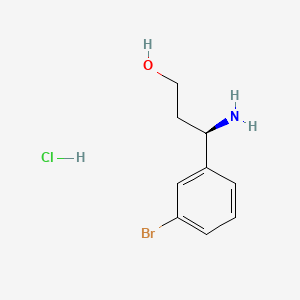
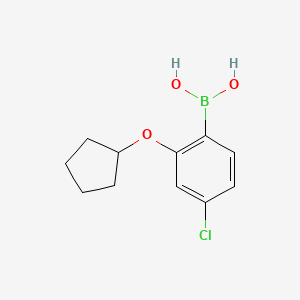
![4H-Benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B597842.png)
